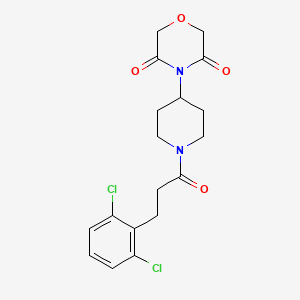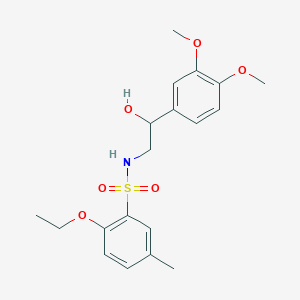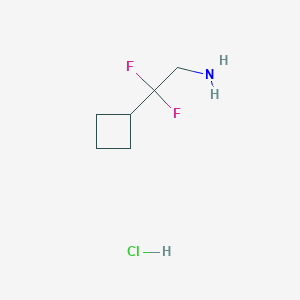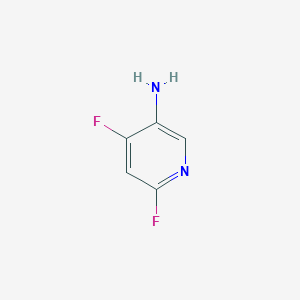
(2-Methylisoindolin-4-yl)boronic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Novel Classes of Antagonists and Neuroprotection
Antagonists Development : A study by Krogsgaard‐Larsen et al. (1991) outlines the synthesis of novel excitatory amino acid (EAA) receptor antagonists, leveraging the properties of amino acids and their analogues for neuroprotection and modulation of receptor activities. Although not directly mentioning "(2-Methylisoindolin-4-yl)boronic acid hydrochloride," this research illuminates the potential pathway for developing selective antagonists for various receptors, which could be relevant for substances with similar structural characteristics (Krogsgaard‐Larsen et al., 1991).
Cancer Research and Antioxidant Activity
Boron-Based Schiff Compounds : Research by Paşa, Erdoğan, and Yenisey (2019) on boron-based Schiff compounds, synthesized from various amino acids and amino acid analogues, demonstrates significant anticancer and antioxidant activities. These findings suggest the importance of boronic acid derivatives in developing therapeutic agents against cancer and in antioxidant applications (Paşa, Erdoğan, & Yenisey, 2019).
Catalysis and Organic Synthesis
Esterification Catalyst : Maki, Ishihara, and Yamamoto (2005) highlighted the use of boric acid and boronic acid derivatives as effective catalysts in the esterification of alpha-hydroxycarboxylic acids. This showcases the potential for "this compound" to serve as a catalyst or intermediate in complex organic synthesis processes (Maki, Ishihara, & Yamamoto, 2005).
Fluorescent Boronic Acids
High Affinity for Diols : Cheng et al. (2010) developed isoquinolinylboronic acids demonstrating high affinities for diol-containing compounds at physiological pH, coupled with significant fluorescence changes. This property could be relevant for the development of sensors or probes based on boronic acid derivatives for biomedical applications (Cheng et al., 2010).
Synthetic Applications
Isoindoline Synthesis : A study by Williams and Jarvo (2011) on the palladium-catalyzed synthesis of isoindolines using boronic acids as starting materials highlights the potential for creating diverse bioactive molecules. Such methodologies could be applicable to "this compound" in the synthesis of complex organic structures with medicinal relevance (Williams & Jarvo, 2011).
Eigenschaften
IUPAC Name |
(2-methyl-1,3-dihydroisoindol-4-yl)boronic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BNO2.ClH/c1-11-5-7-3-2-4-9(10(12)13)8(7)6-11;/h2-4,12-13H,5-6H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYDHDVQJWPSVCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2CN(CC2=CC=C1)C)(O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.47 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-fluorobenzenesulfonamide](/img/structure/B2733457.png)
![1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(pyridin-4-ylsulfanyl)ethan-1-one](/img/structure/B2733458.png)
![4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-phenethylpyrrolidin-2-one](/img/structure/B2733459.png)
![6-Amino-3-tert-butyl-4-(4'-[1-phenyl-3-methyl-5-chloro]pyrazolo)-2,4-dihydro-pyrano-{[2,3-c] pyrazole-5-carbonitrile](/img/structure/B2733460.png)

![6-(4-Chlorophenyl)-2-[1-(2-methyl-1,3-thiazole-4-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2733463.png)

![7-{[(4-fluorobenzyl)oxy]methyl}-N-(3-fluorophenyl)-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxamide](/img/structure/B2733467.png)
![N-(2-chlorophenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2733469.png)




![7-(2,3-dimethoxyphenyl)-6-(3,4-dimethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2733479.png)